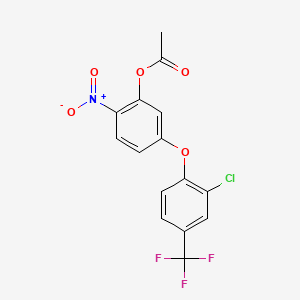
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as Acifluorfen, and it is primarily used as a herbicide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate involves several steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)phenol with 2-nitrophenyl acetate under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylated products, and substituted phenoxy derivatives .
Aplicaciones Científicas De Investigación
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate involves its interaction with specific molecular targets. As a herbicide, it inhibits the enzyme protoporphyrinogen oxidase, which is crucial for chlorophyll synthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, causing oxidative damage and ultimately plant death .
Comparación Con Compuestos Similares
Similar Compounds
Fluoroglycofen ethyl: Another diphenylether herbicide with similar applications.
Trifluoromethylpyridine: A compound with a trifluoromethyl group, used in various chemical reactions.
Uniqueness
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
50594-44-0 |
|---|---|
Fórmula molecular |
C15H9ClF3NO5 |
Peso molecular |
375.68 g/mol |
Nombre IUPAC |
[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl] acetate |
InChI |
InChI=1S/C15H9ClF3NO5/c1-8(21)24-14-7-10(3-4-12(14)20(22)23)25-13-5-2-9(6-11(13)16)15(17,18)19/h2-7H,1H3 |
Clave InChI |
PSWSPFSDVZVVDC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


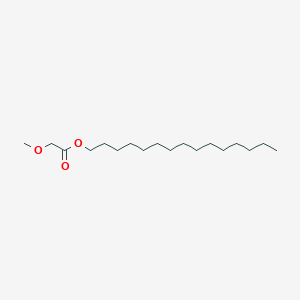
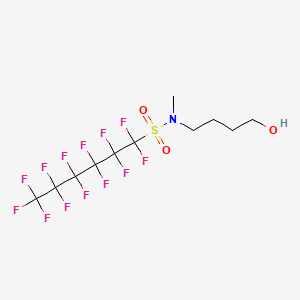

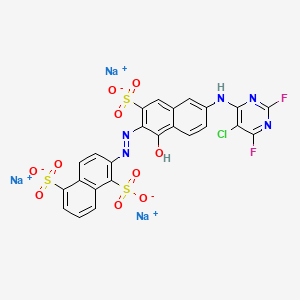
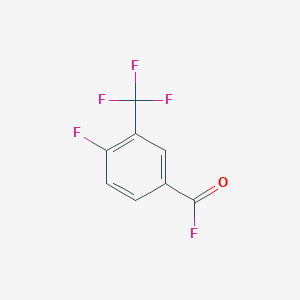

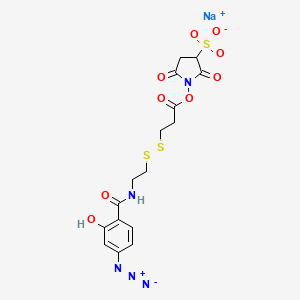


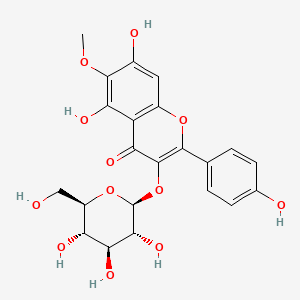
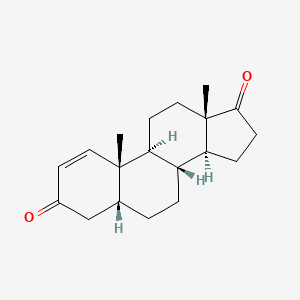

![(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B13415231.png)

